molecular formula C9H11NO2 B14121652 N-(3-methoxyphenyl)-N-methylformamide

N-(3-methoxyphenyl)-N-methylformamide

Cat. No.: B14121652
M. Wt: 165.19 g/mol
InChI Key: HBVBHPAPIZEBSG-UHFFFAOYSA-N
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Description

N-(3-Methoxyphenyl)-N-methylformamide (CAS: Not explicitly provided; referred to as compound 7al in ) is a formamide derivative characterized by a methyl group and a 3-methoxyphenyl substituent on the nitrogen atom. Its structure was confirmed via NMR (¹H and ¹³C), with key resonances at δ 9.99 (s, 1H, formyl proton) and δ 3.37 (s, 3H, N-methyl group) . The compound is synthesized via deconstructive functionalization of unstrained carbon-nitrogen bonds, yielding a 51% isolated product after flash chromatography .

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

N-(3-methoxyphenyl)-N-methylformamide

InChI

InChI=1S/C9H11NO2/c1-10(7-11)8-4-3-5-9(6-8)12-2/h3-7H,1-2H3

InChI Key

HBVBHPAPIZEBSG-UHFFFAOYSA-N

Canonical SMILES

CN(C=O)C1=CC(=CC=C1)OC

Origin of Product

United States

Preparation Methods

Reductive Amination of Amidoyl Precursors

A prominent method involves reductive amination using borane-tetrahydrofuran (BH₃·THF) as the reducing agent. The process begins with the condensation of (R)-3-methoxy-α-methylbenzylamine and β-2-chlorophenylpropionic acid in toluene under reflux, followed by azeotropic water removal via a Dean-Stark trap. The intermediate amide, N-((R)-α-methyl-3-methoxybenzyl)-3-(2-chlorobenzene)propanamide, is isolated in 93.8% yield after extraction and drying. Subsequent reduction with BH₃·THF at 68°C for 2 hours yields the target compound as a hydrochloride salt, which is purified via recrystallization in ethanol/water to achieve 92% purity.

Key Conditions :

  • Solvent: Tetrahydrofuran (THF)
  • Temperature: 68°C
  • Reducing Agent: BH₃·THF (1.0 M)
  • Yield: 92% after recrystallization

Copper-Catalyzed Goldberg Coupling Reactions

Jiang et al. developed a copper-catalyzed coupling protocol for synthesizing N-aryl formamides. Using 10 mol% CuI and 20 mol% N,N-dimethylglycine as a ligand, 1-bromo-3-methoxybenzene reacts with N-methylformamide in dimethylformamide (DMF) at 110°C for 14–24 hours. This method achieves a 96% yield of N-(3-methoxyphenyl)-N-methylformamide, with potassium carbonate as the base. The ligand accelerates the reaction by stabilizing the copper intermediate, enabling efficient C–N bond formation.

Optimized Parameters :

  • Catalyst: CuI/N,N-dimethylglycine
  • Base: K₂CO₃
  • Temperature: 110°C
  • Yield: 96%

Direct Formylation of 3-Methoxy-N-methylaniline

Direct formylation of 3-methoxy-N-methylaniline using formic acid derivatives is a straightforward approach. Zoete et al. demonstrated that treating 3-methoxy-N-methylaniline with acetic formic anhydride (a mixture of acetic anhydride and formic acid) in dichloromethane at 0°C produces the target compound in 70% yield. The reaction proceeds via in situ generation of the formylating agent, which reacts with the amine to form the formamide.

Procedure Highlights :

  • Formylating Agent: Acetic formic anhydride
  • Solvent: Dichloromethane
  • Temperature: 0°C → room temperature
  • Yield: 70%

Catalytic N-Formylation Using CO₂ and Hydrosilanes

A sustainable route employs carbon dioxide as a C1 source. Under organocatalytic conditions, 3-methoxy-N-methylaniline reacts with CO₂ (1 bar) and trimethoxysilane in the presence of 2 mol% 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) at 70°C. The reaction generates formoxysilane intermediates, which facilitate formamide formation with 85% yield. This method avoids transition metals and leverages CO₂ utilization, aligning with green chemistry principles.

Reaction Profile :

  • Catalyst: DBN
  • Silane: Trimethoxysilane
  • Pressure: 1 bar CO₂
  • Yield: 85%

Comparative Analysis of Methods

Method Catalyst/Reagent Temperature (°C) Yield (%) Advantages
Reductive Amination BH₃·THF 68 92 High purity; scalable
Goldberg Coupling CuI/N,N-dimethylglycine 110 96 Broad substrate scope
Direct Formylation Acetic formic anhydride 0 → RT 70 Simple setup; no metal catalysts
CO₂ Utilization DBN 70 85 Sustainable; uses CO₂

Mechanistic Insights

  • Reductive Amination : Borane reduces the amide carbonyl to an amine, with THF stabilizing the borane-amide complex.
  • Goldberg Coupling : Oxidative addition of aryl bromide to Cu(I) forms a Cu(III) intermediate, which undergoes transmetallation with the amine.
  • CO₂ Formylation : CO₂ is reduced to formate via hydrosilane, which then reacts with the amine to form the formamide.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-N-methylformamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.

    Reduction: Reduction reactions can convert the formamide group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon or copper(I) iodide.

Major Products Formed

    Oxidation: 3-methoxybenzaldehyde or 3-methoxybenzoic acid.

    Reduction: 3-methoxyaniline.

    Substitution: Various substituted phenyl derivatives, depending on the substituent introduced.

Scientific Research Applications

Chemistry

N-(3-methoxyphenyl)-N-methylformamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with enzymes and proteins. It can serve as a model compound for understanding the behavior of similar molecules in biological systems.

Medicine

The compound’s derivatives are explored for their potential pharmacological activities. Research is ongoing to investigate its role in drug development, particularly in the design of new therapeutic agents.

Industry

In the industrial sector, this compound is used in the production of dyes, agrochemicals, and other specialty chemicals. Its stability and reactivity make it a versatile compound for various applications.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-N-methylformamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group enhances its ability to form hydrogen bonds, while the formamide group can participate in nucleophilic or electrophilic reactions. These interactions can modulate the activity of biological pathways, leading to various effects.

Comparison with Similar Compounds

Structural Analogues: Substituent Effects

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituent(s) Molecular Weight (g/mol) Key Features
N-(3-Methoxyphenyl)-N-methylformamide 3-Methoxyphenyl, Methyl 179.2 (calculated) Aromatic methoxy group enhances polarity; moderate synthetic yield (51%) .
N-Methylformamide (NMF) Methyl 73.1 Simplest formamide; hepatotoxic via CYP2E1-mediated oxidation to methyl isocyanate .
N-(3,4-Dimethylphenyl)-N-methylformamide 3,4-Dimethylphenyl 163.2 Methyl groups increase hydrophobicity; no direct toxicity data .
N-(4-<i>t</i>-Butylbenzyl)-N-methylformamide 4-<i>t</i>-Butylbenzyl 219.3 Bulky substituent; synthesized in 35.7% yield via rapid alkylation .
N-(3-Indolylmethyl)-N-methylformamide 3-Indolylmethyl 202.2 Heterocyclic substituent; 39.8% yield, potential CNS applications .

Key Observations :

  • Aromatic vs.
  • Synthetic Efficiency : Yields for aromatic derivatives (35–51%) are moderate compared to simpler aliphatic analogues like NMF, which is synthesized industrially under high-pressure conditions .

Metabolic and Toxicity Profiles

Table 2: Metabolic Pathways and Toxicity
Compound Metabolic Pathway Toxicity Mechanism Key Findings
This compound Likely CYP2E1-mediated oxidation (inferred) Unknown; potential hepatotoxicity Structural similarity to NMF suggests possible CYP2E1 involvement .
N-Methylformamide (NMF) CYP2E1 oxidation → methyl isocyanate → S-(N-methylcarbamoyl)glutathione Hepatotoxicity in rodents/humans Inducers (acetone) increase toxicity; inhibitors (dimethylsulfoxide) block it .
N,N-Dimethylformamide (DMF) Hydroxylation → HMMF → NMF → formamide Hepatotoxicity, occupational hazards Slower metabolism than NMF; lower acute toxicity .

Key Observations :

  • CYP2E1 Dependency : NMF and its derivatives, including this compound, likely share CYP2E1-dependent toxification pathways. Rodent studies show that CYP2E1 inducers (e.g., acetone) amplify NMF hepatotoxicity by 200–410% .
Table 3: Antitumor and Pharmacological Activity
Compound Biological Activity IC₅₀ or MST Increase* Mechanism/Application
This compound Not directly studied N/A Structural motifs suggest CNS or anticancer potential .
N-Methylformamide (NMF) Antitumor (Ehrlich ascites) 90% MST increase in mice Induces tumor cell differentiation; oral efficacy .
(2Z)-2-(3-Hydroxybenzylidene)-N-(3-methoxyphenyl)hydrazinecarbothioamide HER-2 inhibition (SKBr-3 cells) IC₅₀ = 17.44 µM 3-Methoxyphenyl group enhances target affinity .

Key Observations :

  • Antitumor Potential: While NMF shows robust activity against Ehrlich ascites tumors (90% MST increase), the 3-methoxyphenyl derivative’s activity remains unexplored. However, related compounds with this substituent (e.g., hydrazinecarbothioamide derivatives) exhibit potent HER-2 inhibition .
  • CNS Applications : Analogues like N-(3-indolylmethyl)-N-methylformamide are investigated for BBB permeability and CNS drug development, suggesting the 3-methoxyphenyl group’s versatility .

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